Ammonium prenylpyrophosphate

Descripción

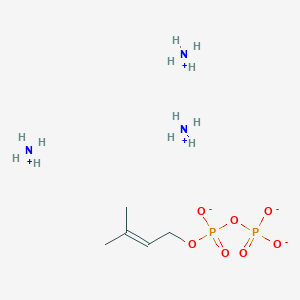

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

triazanium;[3-methylbut-2-enoxy(oxido)phosphoryl] phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O7P2.3H3N/c1-5(2)3-4-11-14(9,10)12-13(6,7)8;;;/h3H,4H2,1-2H3,(H,9,10)(H2,6,7,8);3*1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUNGGIXIOHBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C.[NH4+].[NH4+].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21N3O7P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861894 | |

| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186-30-7 | |

| Record name | Ammonium P-(3-methyl-2-buten-1-yl) (diphosphate) (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Ammonium Prenylpyrophosphate

Enzymatic Isomerization of Isopentenyl Pyrophosphate (IPP) to Dimethylallyl Pyrophosphate (DMAPP)

The conversion of isopentenyl pyrophosphate (IPP) to its more reactive isomer, dimethylallyl pyrophosphate (DMAPP), is an essential activation step in the biosynthesis of all isoprenoid compounds. nih.govwikipedia.org Isoprenoids are a large and diverse class of organic molecules that include hormones, sterols, and carotenoids. nih.govillinois.edu This reversible isomerization is catalyzed by the enzyme isopentenyl pyrophosphate isomerase (IPP isomerase, EC 5.3.3.2). wikipedia.orgresearchgate.net The reaction establishes the equilibrium between IPP and DMAPP, which are the fundamental five-carbon building blocks for all subsequent isoprenoid synthesis. nih.govpnas.org The isomerization of the carbon-carbon double bond in IPP transforms it into the potent electrophile DMAPP, which can then alkylate other molecules, initiating the formation of the vast array of isoprenoid structures found in nature. nih.gov

The catalytic mechanism of IPP isomerase is a well-studied process that involves an antarafacial transposition of hydrogen, a stereochemically distinct reaction. nih.gov The prevailing evidence supports a protonation/deprotonation mechanism. wikipedia.org This process is initiated by the addition of a proton to the C3-C4 double bond of IPP, leading to the formation of a transient tertiary carbocation intermediate. wikipedia.orgacs.org Subsequently, a proton is removed from the C2 position, which establishes the new C2-C3 double bond characteristic of DMAPP. wikipedia.org

The active site of IPP isomerase is deeply embedded within the enzyme structure and contains key amino acid residues essential for catalysis. wikipedia.org Crystallographic studies have identified a critical glutamic acid residue and a cysteine residue that are positioned to interact with the IPP substrate. nih.govwikipedia.org The precise role of these residues in the initial protonation step has been a subject of investigation, but it is understood that they are fundamental to the reaction chemistry. wikipedia.org

Furthermore, IPP isomerase is a metalloenzyme that requires a divalent cation, such as Magnesium (Mg²⁺) or Manganese (Mn²⁺), to fold into its catalytically active conformation. nih.govwikipedia.org This cation is coordinated by several amino acid residues, including the catalytic glutamate (B1630785), within the active site. nih.govwikipedia.org The metal ion plays a crucial role in stabilizing the pyrophosphate moiety of the substrate and the carbocation intermediate formed during the reaction. wikipedia.org

| Enzyme | EC Number | Function | Key Features |

| Isopentenyl Pyrophosphate Isomerase | 5.3.3.2 | Catalyzes the reversible isomerization of IPP to DMAPP. wikipedia.org | Requires a divalent cation (Mg²⁺ or Mn²⁺) for activity; utilizes a protonation/deprotonation mechanism involving a carbocation intermediate. nih.govwikipedia.org |

Precursor Flux and Regulation in DMAPP Biosynthesis

Regulation occurs at several levels, most notably through feedback inhibition of key "gatekeeper" enzymes. pnas.org

Mevalonate (B85504) (MVA) Pathway : A primary point of regulation is the enzyme HMG-CoA reductase, which is subject to feedback inhibition by downstream products. nih.gov Mevalonate kinase can also be inhibited by IPP, DMAPP, and other prenyl pyrophosphates. pnas.org

Methylerythritol 4-phosphate (MEP) Pathway : The regulation of this pathway is still being fully elucidated, but evidence suggests the existence of negative feedback loops. nih.govnih.gov Downstream intermediates, potentially including DMAPP, may modulate the activity of early enzymes in the pathway, such as DXP synthase, to maintain a constant supply of the final products. nih.gov

This complex regulatory network ensures that the production of IPP and DMAPP is finely tuned to the cellular requirements for synthesizing a wide variety of essential isoprenoid compounds. pnas.org

Biological Significance of the Ammonium (B1175870) Counterion in Biosynthesis

Nitrogen assimilation is the process by which inorganic nitrogen compounds, such as nitrate (B79036) or ammonium, are converted into organic nitrogen compounds like amino acids. wikipedia.org For many organisms, ammonium is the central molecule for introducing inorganic nitrogen into organic frameworks. biocyclopedia.com The primary mechanism for the assimilation and detoxification of ammonium is its metabolism into the amino acids glutamate and glutamine. biocyclopedia.com

In plants and many microorganisms, this process occurs primarily through the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway. wikipedia.orgresearchgate.net This pathway efficiently incorporates ammonium into organic molecules, even at low concentrations. biocyclopedia.com The formation of glutamate serves as a critical entry point for nitrogen into a wide range of biosynthetic pathways. biocyclopedia.com

Ammonium is generated in cells through various metabolic processes, including the catabolism of amino acids and the reduction of nitrate. researchgate.netyoutube.com The primary pathways for its utilization involve its incorporation into carbon skeletons to form amino acids.

| Pathway/Enzyme | Function | Location | Significance |

| Glutamine Synthetase (GS) | Catalyzes the ATP-dependent condensation of ammonium and glutamate to form glutamine. slideshare.net | Cytosol, Chloroplasts, Mitochondria | Primary entry point for ammonium into organic molecules; has a high affinity for ammonium. biocyclopedia.comslideshare.net |

| Glutamate Synthase (GOGAT) | Transfers the amide group from glutamine to α-ketoglutarate, producing two molecules of glutamate. slideshare.net | Chloroplasts, Roots | Works in conjunction with GS to sustain the assimilation cycle. biocyclopedia.com |

| Glutamate Dehydrogenase (GDH) | Catalyzes the reductive amination of α-ketoglutarate to form glutamate. | Mitochondria | Plays a role in ammonium assimilation, particularly at high ammonium concentrations. biocyclopedia.comnih.gov |

| Urea (B33335) Cycle | A metabolic cycle that produces urea from ammonia (B1221849). | Primarily Liver (in ureotelic organisms) | A major pathway for the detoxification and disposal of excess ammonia. nih.gov |

The efficient functioning of these pathways is crucial for maintaining nitrogen homeostasis and providing the necessary building blocks, such as amino acids, for all cellular processes, including the synthesis of enzymes like IPP isomerase that are required for prenylpyrophosphate biosynthesis.

Enzymatic Transformations Involving Ammonium Prenylpyrophosphate

Substrate Specificity and Catalysis by Prenyltransferases

Prenyltransferases are a class of enzymes that catalyze the transfer of a prenyl group from a donor molecule, such as dimethylallyl pyrophosphate, to an acceptor. These enzymes are fundamental to the biosynthesis of a vast array of isoprenoid compounds.

Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in the mevalonate (B85504) pathway, responsible for synthesizing farnesyl pyrophosphate (FPP). nih.govfrontierspartnerships.orgnih.gov The process involves two successive condensation reactions. First, FPPS catalyzes the condensation of dimethylallyl pyrophosphate (DMAPP) with isopentenyl pyrophosphate (IPP) to form geranyl pyrophosphate (GPP). proteopedia.org Subsequently, the enzyme facilitates a second condensation reaction between GPP and another molecule of IPP to yield the final product, FPP. proteopedia.org

The catalytic activity of FPPS is dependent on the presence of divalent metal ions, and it features two highly conserved aspartate-rich motifs, DDXX(XX)D (FARM) and DDXXD (SARM), within its active site. proteopedia.org These motifs are crucial for binding the substrates and facilitating the catalysis. Kinetic studies have been conducted to determine the enzyme's affinity for its substrates and its catalytic efficiency. For instance, one study reported a Michaelis-Menten constant (Km) for IPP of 0.6 µM and for GPP of 0.7 µM, with a catalytic rate (kcat) for GPP of 38/min. nih.govsigmaaldrich.com It was also noted that DMAPP, a substrate in the first reaction, can act as an inhibitor for the second step of catalysis. nih.govsigmaaldrich.com

| Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | Km | 0.6 µM | nih.govsigmaaldrich.com |

| Geranyl Pyrophosphate (GPP) | Km | 0.7 µM | nih.govsigmaaldrich.com |

| Geranyl Pyrophosphate (GPP) | kcat | 38/min | nih.govsigmaaldrich.com |

Geranylgeranyl pyrophosphate synthase (GGPPS) is another critical enzyme in the isoprenoid biosynthesis pathway that catalyzes the formation of the 20-carbon (C20) geranylgeranyl pyrophosphate (GGPP). nih.govproteopedia.org This enzyme utilizes the C15 FPP, produced by FPPS, as a primer and condenses it with one molecule of IPP to generate GGPP. nih.govproteopedia.orgtmu.edu.tw The products of GGPPS are essential precursors for carotenoids, chlorophylls, and geranylgeranylated proteins. nih.govtmu.edu.tw

The determination of the final product chain length in prenyltransferases is governed by the architecture of the active site. tmu.edu.tw In many of these enzymes, bulky amino acid residues located near the active site act as a "molecular ruler," physically blocking the elongation of the prenyl chain beyond a specific length. tmu.edu.twnih.gov For instance, in type-III GGPPS from Saccharomyces cerevisiae, large residues such as Tyr107, Phe108, and His139 are positioned at the bottom of the active site crevice, which is thought to prevent the chain from extending beyond C20. tmu.edu.tw Mutation of these residues can lead to the production of longer-chain prenyl pyrophosphates. tmu.edu.tw

| Enzyme | Allylic Substrate | Homoallylic Substrate | Product | Carbon Chain Length |

|---|---|---|---|---|

| FPPS (Step 1) | DMAPP | IPP | GPP | C10 |

| FPPS (Step 2) | GPP | IPP | FPP | C15 |

| GGPPS | FPP | IPP | GGPP | C20 |

The synthesis of prenyl pyrophosphates occurs through a series of condensation reactions that elongate the carbon chain. nih.gov These reactions are catalyzed by isoprenyl pyrophosphate synthases (IPPSs), which facilitate the consecutive addition of IPP to an allylic pyrophosphate substrate (like DMAPP, GPP, or FPP). nih.gov Prenyltransferases are broadly classified as cis (or Z) and trans (or E) based on the stereochemistry of the double bond formed during the reaction. wikipedia.org

The catalytic mechanism proceeds via a carbocationic intermediate. The reaction is initiated by the ionization of the allylic pyrophosphate, which releases the diphosphate (B83284) group and forms an allylic carbocation. This is followed by an attack from the C4 atom of IPP on the C1 atom of the allylic cation, forming a new carbon-carbon bond. nih.gov A subsequent deprotonation step results in the formation of a new double bond, completing the elongation by five carbons. This process is repeated to achieve the specific chain length of the final product. nih.gov

Mechanistic Investigations of Protein Prenylation Involving Prenyl Pyrophosphates

Protein prenylation is a post-translational modification where a farnesyl (C15) or geranylgeranyl (C20) lipid group is covalently attached to a cysteine residue near the C-terminus of a target protein. umich.edu This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes, which is often critical for its function in cellular signaling pathways. umich.eduwikipedia.org

Two main enzymes, belonging to the CaaX prenyltransferase family, are responsible for this modification: Protein Farnesyltransferase (FTase) and Protein Geranylgeranyltransferase type-I (GGTase-I). umich.edunih.gov FTase catalyzes the attachment of a farnesyl group from FPP, while GGTase-I attaches a geranylgeranyl group from GGPP. umich.edu

Both enzymes recognize a "CaaX box" motif at the C-terminus of their protein substrates, where 'C' is the cysteine that gets prenylated, 'a' represents aliphatic amino acids, and 'X' is the C-terminal residue that primarily determines specificity. nih.govqmul.ac.uk FTase preferentially acts on proteins where the 'X' residue is methionine, serine, glutamine, or alanine. qmul.ac.ukacs.org In contrast, GGTase-I typically recognizes proteins where the 'X' residue is leucine. nih.govqmul.ac.uk Both FTase and GGTase-I are heterodimers, composed of an α-subunit and a β-subunit. acs.orgwikipedia.org The α-subunit is common to both enzymes, while the β-subunit is distinct and contributes to substrate specificity. nih.gov

The structural analysis of FTase and GGTase-I has provided significant insights into their mechanism and substrate specificity. nih.gov Both enzymes possess a hydrophobic binding pocket within the β-subunit that accommodates the isoprenoid chain of their respective prenyl pyrophosphate substrates. wikipedia.org The reaction cycle begins with the binding of the prenyl pyrophosphate (FPP for FTase, GGPP for GGTase-I), which then creates a binding site for the CaaX peptide substrate. nih.govnih.gov

The ability of these enzymes to discriminate between FPP (C15) and GGPP (C20) is determined by specific residues within the active site. nih.gov Structural studies have revealed that the size and shape of the hydrophobic pocket are finely tuned to fit the correct lipid. For GGTase-I, the pocket is larger to accommodate the longer C20 geranylgeranyl chain. It has been demonstrated that a single point mutation in FTase can convert it into a GGTase-I, highlighting that specific residues play a dominant role in determining prenyl group specificity. nih.gov GGTase-I discriminates against the shorter FPP not at the binding step, but at the product turnover step, where the smaller farnesylated product is unable to effectively displace the newly bound GGPP substrate. nih.gov

Role of Ammonium (B1175870) Prenylpyrophosphate in Enzymatic Prenylation for Secondary Metabolite Biosynthesis

The enzymatic transfer of a prenyl group from a donor molecule like DMAPP or GPP to an acceptor molecule is a key process known as prenylation. This reaction is a cornerstone in the biosynthesis of numerous secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism, but which often confer ecological advantages. Prenylation is the critical step that connects primary metabolic pathways, such as the isoprenoid pathway which produces prenyl pyrophosphates, with secondary metabolic pathways like the shikimate or polyketide pathways that generate aromatic acceptor molecules. nih.gov

The attachment of the lipophilic prenyl chain to a variety of chemical scaffolds significantly increases the structural and functional diversity of secondary metabolites. nih.govproquest.com This modification often enhances the biological activity of the parent molecule by increasing its affinity for cell membranes or improving its interaction with protein targets. researchgate.netnih.gov Prenylated natural products, therefore, constitute a diverse and important class of compounds with a wide range of pharmacological activities. nih.govnih.gov

Aromatic Prenyltransferases and Chemoenzymatic Reactions

Aromatic prenyltransferases (PTs) are a key class of enzymes that catalyze the attachment of prenyl groups to aromatic acceptor molecules. nih.govnih.gov These enzymes facilitate a Friedel–Crafts type alkylation, a fundamental carbon-carbon bond-forming reaction, with high regioselectivity and stereoselectivity. nih.gov Soluble aromatic PTs, found in bacteria and fungi, are broadly categorized into types such as the ABBA-type and the dimethylallyl tryptophan synthase (DMATS)-type. nih.govresearchgate.net These enzymes are involved in the biosynthesis of a wide range of secondary metabolites. researchgate.net

The substrate promiscuity of many aromatic PTs—their ability to accept a range of different prenyl donors and aromatic acceptors—makes them powerful tools for biocatalysis. nih.govnih.gov This has led to their widespread use in chemoenzymatic synthesis, a field that combines chemical and enzymatic methods to create novel or "unnatural" compounds. researchgate.net By supplying an aromatic PT with a natural or synthetic aromatic substrate and a prenyl donor like DMAPP or GPP, researchers can generate new prenylated molecules that are not found in nature. nih.govnih.gov This approach allows for the targeted modification of complex molecules to enhance their therapeutic properties. Furthermore, protein engineering and site-directed mutagenesis of PTs have been employed to alter their substrate specificity, enabling the production of unique compounds with tailored structures and activities. nih.gov For example, single amino acid mutations in some PTs have been shown to completely switch the enzyme's preference from a C5 prenyl donor (DMAPP) to a C10 donor (GPP). nih.gov

| Enzyme | Typical Prenyl Donor | Aromatic Acceptor Substrates | Resulting Prenylated Products |

|---|---|---|---|

| NphB | DMAPP, GPP | Flavonoids (e.g., Naringenin), Stilbenoids (e.g., Resveratrol) | C-prenylated flavonoids and stilbenoids nih.gov |

| FgaPT2 | DMAPP | L-tryptophan and derivatives | Indole (B1671886) alkaloids (e.g., Ergot alkaloids) researchgate.net |

| CloQ | DMAPP | 4-hydroxyphenylpyruvic acid derivatives | Prenylated 4-HPP derivatives nih.gov |

| TleC | GPP | Indolactam V | Lyngbyatoxin A nih.gov |

| AnaPT | DMAPP, GPP | Acylphloroglucinols (e.g., PIBP), Flavonoids | Prenylated acylphloroglucinols and flavonoids uni-marburg.de |

Diversification of Secondary Metabolite Structures via Prenylation

Prenylation is a major driving force behind the vast structural diversity observed in plant and microbial secondary metabolites. nih.govresearchgate.net The attachment of an isoprenoid chain can vary in several ways, each contributing to the generation of new and distinct chemical entities.

The primary sources of this diversification include:

Position of Prenylation : Aromatic molecules often have multiple sites susceptible to electrophilic attack. Prenyltransferases can exhibit strict regioselectivity, attaching the prenyl group to a specific carbon or oxygen atom on the aromatic ring. Different enzymes can prenylate the same substrate at different positions, leading to a variety of isomers. nih.govresearchgate.net

Length of the Prenyl Chain : The isoprenoid chain can vary in length, typically involving the transfer of C5 (dimethylallyl), C10 (geranyl), or C15 (farnesyl) units. The length of the attached chain significantly alters the size, shape, and lipophilicity of the final molecule. nih.gov

Further Modifications : Once attached, the prenyl group itself can undergo further enzymatic modifications. These can include hydroxylation, epoxidation, or cyclization reactions, which create complex structures such as chromane (B1220400) or furan (B31954) rings fused to the original aromatic scaffold. nih.govkyoto-u.ac.jp

This structural diversification directly translates to functional diversification. The addition of a prenyl group often enhances the molecule's biological activity. researchgate.net For instance, prenylated flavonoids have shown improved anti-cancer, anti-inflammatory, and antimicrobial properties compared to their non-prenylated parent compounds. nih.govmdpi.comresearchgate.net The increased lipophilicity conferred by the prenyl chain can lead to better membrane permeability and bioaccumulation within target tissues, thereby potentiating the compound's therapeutic effect. nih.gov The existence of approximately 1,000 different prenylated flavonoids in plants is a testament to the power of this modification in generating chemical diversity. nih.govresearchgate.net

| Base Compound | Structure | Prenylated Derivative | Structural Modification | Enhanced Biological Activity |

|---|---|---|---|---|

| Naringenin | Flavanone | 8-Prenylnaringenin (Xanthohumol) | C8-prenylation | Potent estrogenic and anti-cancer activities researchgate.net |

| Genistein | Isoflavone | 6-Prenylgenistein | C6-prenylation | Increased antimicrobial activity researchgate.net |

| Glycinol | Pterocarpan | Glyceollin I | Prenylation and subsequent cyclization | Phytoalexin with potent antimicrobial properties nih.gov |

| Chrysin | Flavone | 6-Prenylchrysin and 8-Prenylchrysin | C6- and C8-prenylation | Enhanced antibacterial activity mdpi.com |

Metabolic Roles and Pathways of Ammonium Prenylpyrophosphate

Integration into Higher Order Isoprenoid/Terpene Biosynthetic Routes

The biosynthesis of all isoprenoids and terpenes begins with the universal five-carbon precursors, IPP and its isomer DMAPP. nih.gov These molecules are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in most eukaryotes, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, found in most bacteria and plants. nih.govillinois.edu The subsequent head-to-tail condensation of these C5 units, catalyzed by prenyltransferases, generates linear prenyl pyrophosphates of varying chain lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20). nih.govillinois.edu These linear precursors are then further metabolized by terpene synthases to produce the vast and diverse family of terpenes. nih.gov

The array of terpenes found in nature is a direct result of the cyclization and rearrangement of these linear prenyl pyrophosphate precursors.

Monoterpenes (C10): Derived from geranyl pyrophosphate (GPP), monoterpenes are significant components of essential oils and play roles in plant defense and signaling.

Sesquiterpenes (C15): Farnesyl pyrophosphate (FPP) is the precursor to the sesquiterpenes, a large class of compounds that includes many phytoalexins and signaling molecules. researchgate.net

Diterpenes (C20): Geranylgeranyl pyrophosphate (GGPP) serves as the precursor for diterpenes, which include important plant hormones like gibberellins (B7789140) and the anticancer drug Taxol. illinois.edu

Triterpenes (C30): The head-to-head condensation of two molecules of farnesyl pyrophosphate leads to the formation of squalene, the precursor to all triterpenes. illinois.edu

| Terpene Class | Carbon Atoms | Precursor | Examples |

| Monoterpenes | C10 | Geranyl pyrophosphate (GPP) | Menthol, Limonene |

| Sesquiterpenes | C15 | Farnesyl pyrophosphate (FPP) | Farnesene, Artemisinin (B1665778) |

| Diterpenes | C20 | Geranylgeranyl pyrophosphate (GGPP) | Gibberellic acid, Taxol |

| Triterpenes | C30 | Squalene (from FPP) | Cholesterol, Hopanoids |

Prenyl pyrophosphates are essential precursors for the biosynthesis of sterols and carotenoids, two critical classes of isoprenoids.

Sterols: In eukaryotes, the cyclization of squalene, derived from FPP, initiates the complex pathway leading to the synthesis of various sterols, such as cholesterol in animals and phytosterols (B1254722) in plants. illinois.edu These molecules are vital components of cell membranes, influencing their fluidity and integrity.

Carotenoids: Carotenoids, which are tetraterpenes (C40), are synthesized from the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene. illinois.edunih.govumn.edu Subsequent desaturation and cyclization reactions produce the diverse array of carotenoids that function as accessory pigments in photosynthesis and as antioxidants. nih.gov

Dolichols and polyprenols are long-chain polyisoprenoid alcohols that play crucial roles in protein glycosylation. wikipedia.orgresearchgate.net Their biosynthesis begins with the condensation of farnesyl diphosphate (B83284) (FPP) with multiple molecules of isopentenyl diphosphate (IPP) in a cis-configuration, catalyzed by cis-prenyltransferases. wikipedia.org This process results in the formation of polyprenyl diphosphates, which are then dephosphorylated to polyprenols. wikipedia.org The subsequent saturation of the α-isoprene unit of polyprenol yields dolichol. wikipedia.orgresearchgate.net These molecules act as lipid carriers for oligosaccharides in the synthesis of glycoproteins. wikipedia.org The availability of prenyl pyrophosphate precursors directly influences the flux through this essential pathway.

Participation in Quinone Biosynthesis (e.g., Ubiquinone)

Prenyl pyrophosphates are integral to the biosynthesis of quinones, such as ubiquinone (Coenzyme Q) and plastoquinone, which are essential components of electron transport chains. nih.govresearchgate.netmdpi.com The biosynthesis of these molecules involves the attachment of a polyisoprenoid side chain, derived from prenyl pyrophosphates, to a benzoquinone ring precursor. nih.govresearchgate.net In the case of ubiquinone, the length of the prenyl side chain varies among species. researchgate.net This prenylation step is critical for anchoring the quinone within the lipid bilayer of membranes, enabling its function in electron transport and as an antioxidant. nih.govmdpi.comnih.gov

Pathways Leading to Specialized and Bioactive Metabolites

The diversity of natural products derived from prenyl pyrophosphates extends to a wide range of specialized and bioactive metabolites that often have significant ecological and pharmacological importance. researchgate.netmdpi.comnih.gov

Prenylated flavonoids are a class of flavonoids that have a prenyl group attached to their core structure. nih.govnih.govresearchgate.netmdpi.com This prenylation is a key modification that often enhances the biological activity of the flavonoid molecule. nih.govnih.gov The biosynthesis of prenylated flavonoids involves the transfer of a prenyl group, typically from dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP), to a flavonoid acceptor molecule. nih.gov This reaction is catalyzed by prenyltransferases. nih.gov The addition of the lipophilic prenyl group can increase the affinity of the flavonoid for biological membranes, contributing to its enhanced bioactivity. researchgate.net

Production of Therapeutically Relevant Isoprenoid Derivatives

The foundational role of prenyl pyrophosphates as precursors is exemplified in the biosynthesis of numerous high-value pharmaceuticals. Metabolic engineering efforts have focused on harnessing and optimizing these natural pathways in tractable microbial systems to create sustainable and scalable sources for drugs that are otherwise difficult to obtain.

Paclitaxel (B517696) (Taxol) Biosynthesis: Paclitaxel, a potent anti-cancer agent, is a complex diterpenoid derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). The first committed step in its biosynthesis is the intricate cyclization of the linear GGPP molecule into the parent taxane (B156437) skeleton, taxa-4(5),11(12)-diene. nih.gov This reaction is catalyzed by the enzyme taxadiene synthase (TS). Following the formation of this core structure, a series of more than a dozen subsequent enzymatic modifications occur, including numerous crucial hydroxylation steps catalyzed by cytochrome P450 hydroxylases. fao.org One of the key, and often rate-limiting, enzymes in this extensive oxidative decoration is taxadiene 5α-hydroxylase (T5αH), which adds a hydroxyl group at the C5 position of the taxane ring. atlantis-press.comfrontiersin.org The complete pathway involves a cascade of hydroxylations, acylations, and the formation of a distinctive oxetane (B1205548) ring to yield the final, therapeutically active paclitaxel molecule. researchgate.netresearchgate.net

Artemisinin Biosynthesis: Artemisinin, a cornerstone of modern anti-malarial treatments, is a sesquiterpenoid lactone. Its biosynthetic journey begins with the C15 precursor farnesyl pyrophosphate (FPP). researchgate.net The first dedicated step in the pathway is the cyclization of FPP to amorpha-4,11-diene, a reaction catalyzed by the enzyme amorpha-4,11-diene synthase (ADS). nih.govwikipedia.org This step is a critical and often rate-limiting branch point diverting FPP towards artemisinin production. researchgate.net The resulting amorpha-4,11-diene then undergoes a three-step oxidation process mediated by a single cytochrome P450 enzyme, CYP71AV1, to form artemisinic acid. researchgate.netfrontiersin.org Further enzymatic and non-enzymatic steps convert artemisinic acid into dihydroartemisinic acid, which is the direct precursor that undergoes photo-oxidation to form artemisinin. nih.gov Metabolic engineering of microbes like E. coli and yeast to produce amorpha-4,11-diene has achieved significant success, with reported titers reaching up to 30 g/L. nih.gov

Cannabinoid Biosynthesis: Cannabinoids, such as cannabigerolic acid (CBGA)—the precursor to therapeutically relevant compounds like Δ⁹-tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA)—are meroterpenoids, meaning their structure is derived from mixed biosynthetic pathways. The isoprenoid portion originates from the C10 precursor geranyl pyrophosphate (GPP). mdpi.comoup.com The key step in cannabinoid synthesis is a prenylation reaction where GPP is attached to a polyketide-derived molecule, olivetolic acid (OA). oup.commdpi.com This alkylation is catalyzed by a prenyltransferase known as geranylpyrophosphate:olivetolate geranyltransferase, also named cannabigerolic acid synthase (CBGAS). mdpi.comoup.com Following the formation of CBGA, downstream enzymes such as THCA synthase and CBDA synthase catalyze oxidative cyclizations of the geranyl moiety to produce the diverse array of cannabinoids. nih.gov Engineered yeast strains have been developed that can perform the entire biosynthetic pathway from simple sugars to the final cannabinoid products. nih.govnih.gov

Interactive Data Tables

Below are detailed findings on the enzymatic production of these therapeutic isoprenoid derivatives, starting from their respective prenyl pyrophosphate precursors.

| Precursor | Key Enzyme | Product of Enzyme | Description |

|---|---|---|---|

| Geranylgeranyl Pyrophosphate (GGPP) | Taxadiene Synthase (TS) | Taxa-4(5),11(12)-diene | Catalyzes the first committed step, cyclizing the linear C20 precursor to form the core taxane skeleton. nih.gov |

| Taxa-4(5),11(12)-diene | Taxadiene 5α-hydroxylase (T5αH) | Taxa-4(20),11(12)-dien-5α-ol | A critical cytochrome P450 enzyme that performs the initial hydroxylation of the taxane ring, a key and often rate-limiting step. atlantis-press.com |

| Taxadien-5α-ol | Taxadien-5α-ol-O-acetyltransferase (TAT) | Taxa-4(20),11(12)-dien-5α-yl acetate (B1210297) | Performs an acetylation step following the initial hydroxylation. frontiersin.org |

| Precursor | Key Enzyme | Product of Enzyme | Description/Research Finding |

|---|---|---|---|

| Farnesyl Pyrophosphate (FPP) | Amorpha-4,11-diene Synthase (ADS) | Amorpha-4,11-diene | This enzyme catalyzes the first committed and rate-limiting step in the pathway. researchgate.netwikipedia.org Metabolic engineering in E. coli has achieved production titers of up to 30 g/L. nih.gov |

| Amorpha-4,11-diene | Cytochrome P450 CYP71AV1 | Artemisinic acid | A multifunctional enzyme that catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid. researchgate.netfrontiersin.org |

| Artemisinic aldehyde | Artemisinic aldehyde Δ11(13) reductase (DBR2) | Dihydroartemisinic aldehyde | This enzyme reduces a double bond in an intermediate, channeling the pathway toward dihydroartemisinic acid, the final precursor to artemisinin. researchgate.net |

| Precursor(s) | Key Enzyme | Product of Enzyme | Description |

|---|---|---|---|

| Geranyl Pyrophosphate (GPP) + Olivetolic Acid (OA) | Geranylpyrophosphate:olivetolate geranyltransferase (CBGAS) | Cannabigerolic Acid (CBGA) | This prenyltransferase catalyzes the C-alkylation of olivetolic acid with the GPP monoterpene unit, forming the first cannabinoid, CBGA. oup.com |

| Cannabigerolic Acid (CBGA) | Δ⁹-tetrahydrocannabinolic acid (THCA) synthase | Δ⁹-tetrahydrocannabinolic acid (THCA) | An oxidocyclase that converts the central precursor CBGA into the therapeutically significant THCA. nih.gov |

| Cannabigerolic Acid (CBGA) | Cannabidiolic acid (CBDA) synthase | Cannabidiolic acid (CBDA) | An alternative oxidocyclase that directs the biosynthesis from CBGA to CBDA. nih.gov |

Ammonium Prenylpyrophosphate in Cellular Signaling and Immune Response

Recognition as a Phosphoantigen by Human Vγ9Vδ2 T Cells

Human Vγ9Vδ2 T cells, a major subset of gamma delta (γδ) T cells in peripheral blood, are uniquely equipped to recognize small, non-peptidic phosphorylated molecules known as phosphoantigens. This recognition is mediated by their T-cell receptor (TCR) and is fundamental to their role in immune surveillance against infections and malignancies. The interaction is not a direct binding of the phosphoantigen to the TCR, but rather a more complex process involving cell-to-cell contact and the participation of cell surface molecules.

Differential Immune Recognition of Microbial (e.g., HMBPP) vs. Endogenous (e.g., IPP, DMAPP) Phosphoantigens

The immune system exhibits a remarkable ability to distinguish between foreign and self-molecules, a principle that extends to the recognition of phosphoantigens by Vγ9Vδ2 T cells. This differential recognition is primarily based on the molecular identity of the phosphoantigen, which often indicates its origin—either from a microbe or from the host's own metabolic pathways.

Microbial pathogens, including bacteria like Mycobacterium tuberculosis and parasites such as Plasmodium falciparum, synthesize isoprenoids through the non-mevalonate pathway, also known as the MEP pathway. A key intermediate in this pathway is (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) frontiersin.org. HMBPP is an exceptionally potent activator of human Vγ9Vδ2 T cells, capable of inducing a response at picomolar to nanomolar concentrations mdpi.com. In stark contrast, the endogenous phosphoantigens produced by human cells via the mevalonate (B85504) pathway, such as isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are significantly less potent activators mdpi.com.

The disparity in potency is substantial, with HMBPP being approximately 10,000 to 30,000 times more effective at stimulating Vγ9Vδ2 T cells than IPP mdpi.com. This hierarchical sensitivity allows the immune system to mount a robust response to microbial infections, signaled by the presence of HMBPP, while maintaining a state of relative tolerance to the lower levels of endogenous IPP and DMAPP produced during normal cellular metabolism. However, under conditions of cellular stress or transformation, such as in tumor cells, the mevalonate pathway can become dysregulated, leading to an accumulation of IPP. This elevated level of endogenous phosphoantigen can then be sufficient to trigger Vγ9Vδ2 T cell activation and subsequent anti-tumor responses mdpi.com.

| Phosphoantigen | Source | Biosynthetic Pathway | Potency for Vγ9Vδ2 T Cell Activation |

|---|---|---|---|

| (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Microbial | Non-mevalonate (MEP) Pathway | Very High (pM to nM range) |

| Isopentenyl pyrophosphate (IPP) | Endogenous (Host) | Mevalonate Pathway | Low (µM range) |

| Dimethylallyl pyrophosphate (DMAPP) | Endogenous (Host) | Mevalonate Pathway | Low (µM range) |

Modulation of T-Cell Activation and Proliferation by Prenyl Pyrophosphates

The interaction of prenyl pyrophosphates with the Vγ9Vδ2 T cell recognition machinery initiates a cascade of events leading to T-cell activation, proliferation, and the execution of effector functions. Upon recognition of phosphoantigens, Vγ9Vδ2 T cells undergo rapid activation, characterized by the upregulation of activation markers, production of inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and the release of cytotoxic granules containing perforin and granzymes to kill target cells frontiersin.orgnih.gov.

The potency of the phosphoantigen directly correlates with the magnitude of the T-cell response. Highly active microbial phosphoantigens like HMBPP induce a swift and sustained activation of Vγ9Vδ2 T cells, leading to their robust proliferation and potent anti-tumor and anti-microbial activity nih.govplos.org. Synthetic analogs of these natural phosphoantigens, such as bromohydrin pyrophosphate (BrHPP), have also been developed and demonstrate a strong ability to stimulate Vγ9Vδ2 T cells nih.gov.

Furthermore, the activation and subsequent proliferation of Vγ9Vδ2 T cells can be modulated by the cellular context. For instance, the presence of accessory cells, such as monocytes, can enhance the activation and expansion of Vγ9Vδ2 T cells in response to phosphoantigens.

Antigen Presentation Mechanisms of Prenyl Pyrophosphates to Vγ9Vδ2 T Cells

The presentation of prenyl pyrophosphates to Vγ9Vδ2 T cells is a unique process that does not rely on the classical antigen-presenting molecules of the major histocompatibility complex (MHC) class I or class II, nor CD1 molecules. Instead, it is critically dependent on members of the butyrophilin (BTN) family of transmembrane proteins, specifically Butyrophilin 3A1 (BTN3A1) and Butyrophilin 2A1 (BTN2A1) frontiersin.orgnih.gov.

The current model suggests an "inside-out" signaling mechanism nih.gov. Phosphoantigens, whether produced endogenously or acquired from microbes, bind to the intracellular B30.2 domain of the BTN3A1 molecule nih.govcardiff.ac.uk. This binding event is thought to induce a conformational change in the extracellular domain of the BTN3A molecule, which is then recognized by the Vγ9Vδ2 TCR nih.gov. BTN2A1 is also essential for this process, likely forming a complex with BTN3A1 to create the ligand that is ultimately sensed by the T cell receptor frontiersin.orgnih.gov. This entire process requires cell-to-cell contact between the Vγ9Vδ2 T cell and the phosphoantigen-presenting cell.

Interplay with Cellular Redox Homeostasis

The activation and function of T cells are intrinsically linked to their metabolic state, which includes the maintenance of a balanced cellular redox environment. While direct studies detailing the specific interplay between ammonium (B1175870) prenylpyrophosphate and the redox homeostasis of Vγ9Vδ2 T cells are limited, the broader context of T-cell biology suggests a significant connection.

T-cell activation is associated with increased production of reactive oxygen species (ROS), which can act as second messengers in signaling pathways but can also cause cellular damage if not properly controlled. To counteract this, T cells upregulate antioxidant systems, with glutathione (GSH) being a key intracellular antioxidant nih.gov. A proper balance of ROS and antioxidants is crucial for T-cell proliferation, differentiation, and effector functions. It is plausible that the potent activation of Vγ9Vδ2 T cells by phosphoantigens leads to a surge in metabolic activity and, consequently, an increase in ROS production. This would necessitate a corresponding upregulation of antioxidant defenses to maintain redox homeostasis and ensure the survival and functionality of the activated T cells. Oxidative stress has been shown to induce inflammation and activate immune cells, suggesting that the redox state is a critical regulator of the immune response mdpi.combiorxiv.org.

Influence on Intracellular Signaling Pathways and Immune Gene Expression (e.g., JNK, Akt, ERK signaling)

The activation of Vγ9Vδ2 T cells by phosphoantigens triggers a cascade of intracellular signaling events that are essential for translating the external stimulus into a cellular response. Key signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI-3K)/Akt pathways, are rapidly engaged upon phosphoantigen recognition.

A comparative study demonstrated that the potent microbial phosphoantigen HMB-PP activates the MEK/Erk and PI-3K/Akt signaling pathways in Vγ9Vδ2 T cells as rapidly as direct TCR ligation with an anti-CD3 antibody nih.govplos.org. The activation of these pathways is indispensable for the subsequent cellular effects, including T-cell activation, proliferation, and cytotoxicity against tumor cells nih.gov. Inhibition of either the MEK/Erk or the PI-3K/Akt pathway abrogates these responses, highlighting their central role in phosphoantigen-mediated Vγ9Vδ2 T cell function.

Transcriptomic analyses of Vγ9Vδ2 T cells stimulated with phosphoantigens have revealed a dramatic upregulation of genes associated with these signaling pathways. Specifically, genes encoding for Akt (AKT1), p38 (MAPK13), and c-Jun N-terminal kinase (JNK) (MAPK8) are upregulated following phosphoantigen treatment nih.gov. This indicates a broad activation of intracellular signaling networks.

The activation of these signaling cascades culminates in the modulation of gene expression, leading to the production of key immune effector molecules. A hallmark of Vγ9Vδ2 T cell activation is the robust production and secretion of IFN-γ nih.gov. Transcriptional profiling has shown that phosphoantigen stimulation leads to a significant increase in the expression of a wide array of genes involved in the immune response, including various cytokines and chemokines that contribute to the anti-tumor and anti-microbial functions of these cells nih.gov.

| Signaling Pathway | Key Molecules | Role in Vγ9Vδ2 T Cell Activation |

|---|---|---|

| MEK/Erk (MAPK) | MEK, Erk | Essential for activation, proliferation, and cytotoxicity. |

| PI-3K/Akt | PI-3K, Akt | Crucial for activation, proliferation, and anti-tumor function. |

| JNK (MAPK) | JNK (MAPK8) | Upregulated upon phosphoantigen stimulation. |

| p38 (MAPK) | p38 (MAPK13) | Upregulated upon phosphoantigen stimulation. |

Regulation of Ammonium Prenylpyrophosphate Metabolism

Transcriptional and Translational Control of Prenyl Pyrophosphate Biosynthetic Enzymes

The expression of genes encoding the enzymes of the MVA and MEP pathways is tightly regulated to control the metabolic flux towards prenyl pyrophosphate synthesis. This control occurs at both the transcriptional and translational levels.

In the MVA pathway, a key regulatory point is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). creative-proteomics.com The transcription of the HMGR gene, along with other genes in the pathway, is primarily controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). creative-proteomics.comresearchgate.net When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter regions of target genes, thereby initiating their transcription. researchgate.netnih.gov

In the plastidial MEP pathway, the first enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), is a major control point. oup.com In many plants, DXS is encoded by a small gene family, with different members showing distinct expression patterns, suggesting they have specialized roles in providing precursors for different classes of isoprenoids under various developmental or environmental conditions. oup.com Similarly, other MEP pathway enzymes can be encoded by multi-copy genes, allowing for differential regulation. nih.gov For instance, in Pinus massoniana, three DXS genes and two HDR genes were identified, with most MEP pathway genes showing higher expression in needles. nih.gov Transcription factors, such as those from the MYB family, have been shown to regulate the expression of key genes in the MEP pathway, thereby influencing the production of terpenoids. mdpi.com

While transcriptional control is well-documented, regulation at the translational level also contributes to the control of enzyme levels, although it is less understood. This form of gene regulation can be influenced by changes in the cell's environment, leading to the enhancement or diminishment of enzyme production.

| Pathway | Key Enzyme | Regulating Transcription Factor(s) | Effect on Transcription |

|---|---|---|---|

| Mevalonate (B85504) (MVA) Pathway | HMG-CoA Reductase (HMGR) | Sterol Regulatory Element-Binding Proteins (SREBPs) | Upregulated in response to low cellular sterol levels. creative-proteomics.comresearchgate.net |

| Methylerythritol Phosphate (B84403) (MEP) Pathway | 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) | MYB Transcription Factors | Can upregulate key genes in the MEP pathway. mdpi.com |

| Methylerythritol Phosphate (MEP) Pathway | Various MEP pathway enzymes | Light-responsive cis-elements | Expression of many MEP pathway genes is induced by light. nih.gov |

Allosteric Regulation and Feedback Inhibition Mechanisms in Isoprenoid Pathways

In addition to transcriptional control, the catalytic activity of key enzymes in the isoprenoid biosynthesis pathways is rapidly modulated by allosteric regulation and feedback inhibition. These mechanisms allow for immediate adjustments to the metabolic flux in response to changes in the concentrations of downstream products.

The MVA pathway is subject to multivalent feedback regulation, where the activity of HMG-CoA reductase is inhibited by both sterol and non-sterol products derived from mevalonate. nih.gov Downstream metabolites such as cholesterol, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) act as feedback inhibitors, preventing the overaccumulation of these products. metwarebio.com This ensures a coordinated supply of various essential isoprenoids. nih.gov

In the MEP pathway, the primary rate-limiting enzyme, DXS, is feedback-regulated by the final products of the pathway, IPP and DMAPP. biorxiv.org These molecules can allosterically bind to the DXS enzyme at a site distinct from the active site. nih.gov This binding event promotes a conformational change, causing the active dimeric form of the enzyme to dissociate into inactive monomers. biorxiv.org This monomerization provides a rapid mechanism to decrease pathway flux when IPP and DMAPP levels are high. If the overabundance of these precursors persists, the inactive monomers can aggregate and eventually be targeted for degradation. biorxiv.orgbiorxiv.org

| Pathway | Enzyme | Inhibitor(s) | Mechanism of Inhibition |

|---|---|---|---|

| Mevalonate (MVA) Pathway | HMG-CoA Reductase (HMGR) | Cholesterol, Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP) | Allosteric feedback inhibition, suppressing enzyme activity directly. metwarebio.com |

| Methylerythritol Phosphate (MEP) Pathway | 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) | Isopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP) | Allosteric binding promotes the dissociation of the active dimer into inactive monomers. nih.govbiorxiv.orgresearchgate.net |

Post-Translational Modification of Enzymes Involved in DMAPP Metabolism

Post-translational modifications (PTMs) provide a further layer of rapid and reversible regulation of the enzymes involved in the synthesis of IPP and DMAPP. These modifications can alter an enzyme's activity, stability, or localization in response to cellular signals.

A prominent example in the MVA pathway is the regulation of HMG-CoA reductase. Its activity is controlled by phosphorylation and ubiquitination. creative-proteomics.com Under conditions of low cellular energy (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates HMGR, leading to its inactivation. metwarebio.com Conversely, when cellular sterol levels are high, HMGR is marked for degradation via the endoplasmic reticulum-associated degradation (ERAD) pathway. This process involves the ubiquitination of the enzyme, targeting it for destruction by the proteasome. nih.govresearchgate.net

The regulation of MEP pathway enzymes through PTMs is also critical, although the mechanisms are still being fully elucidated. It is known that these enzymes are subject to multilevel regulation that can include targeted proteolysis and redox regulation, allowing for rapid responses to metabolic fluctuations or environmental challenges. nih.gov For instance, the MEP pathway enzymes IspG and IspH contain iron-sulfur clusters that are sensitive to the cellular oxidative state, suggesting that oxidative stress can directly impact the pathway's flux. nih.gov Isopentenyl pyrophosphate isomerase (IDI), the enzyme that interconverts IPP and DMAPP, is also subject to regulation, though specific PTMs are still under investigation. wikipedia.org

| Pathway | Enzyme | Type of Modification | Effect |

|---|---|---|---|

| Mevalonate (MVA) Pathway | HMG-CoA Reductase (HMGR) | Phosphorylation (by AMPK) | Inactivation of the enzyme in response to low cellular energy. metwarebio.com |

| Mevalonate (MVA) Pathway | HMG-CoA Reductase (HMGR) | Ubiquitination | Targets the enzyme for proteasomal degradation in response to high sterol levels. nih.gov |

| Methylerythritol Phosphate (MEP) Pathway | IspG and IspH | Redox Regulation (via Fe-S clusters) | Enzyme activity is sensitive to oxidative stress, potentially creating a bottleneck in the pathway. nih.gov |

Environmental and Nutritional Influences on Ammonium (B1175870) Prenylpyrophosphate Levels

The production of prenyl pyrophosphates is highly responsive to both environmental and nutritional cues, which can alter the metabolic state of the cell and the demand for isoprenoid-derived compounds. Ammonium, as a primary nitrogen source for many organisms, plays a significant role in this regulatory network.

Other environmental factors also exert strong control over isoprenoid biosynthesis. Light is a crucial factor, as it not only provides the energy for photosynthesis, which generates the precursors for the MEP pathway, but also regulates the expression of many pathway genes. nih.gov Abiotic stresses such as drought and high temperatures can also significantly impact the flux through the MEP pathway. For example, moderate drought has been shown to reduce the metabolic flux through the MEP pathway and decrease the activity of DXS. mpg.de Similarly, elevated CO2 levels can suppress isoprene (B109036) emission by inhibiting the conversion of hydroxymethylbutenyl diphosphate (B83284) (HMBDP) to DMADP. nih.gov These responses highlight how environmental conditions can modulate the production of prenyl pyrophosphates to align with the plant's physiological state and the need for stress-protective isoprenoids.

| Factor | Observed Effect on Isoprenoid Pathways | Reference |

|---|---|---|

| Ammonium Nutrition | High concentrations can be toxic, altering overall plant metabolism and potentially affecting the availability of precursors for IPP and DMAPP synthesis. | nih.gov |

| Light | Induces the expression of many MEP pathway genes and provides precursors through photosynthesis. | nih.gov |

| Drought Stress | Can reduce the metabolic flux through the MEP pathway and decrease the activity of the rate-limiting enzyme DXS. | mpg.de |

| Elevated CO2 | Can inhibit the activity of HMBDP reductase, leading to reduced DMAPP levels and isoprene emission. | nih.gov |

| High Temperature | Can disrupt key enzymes within the MEP pathway, leading to reduced DMADP production. | researchgate.net |

Synthetic Biology and Metabolic Engineering Applications

Ammonium (B1175870) prenylpyrophosphate and its related prenyl pyrophosphate compounds are fundamental building blocks in the biosynthesis of isoprenoids, the largest class of natural products. nih.govresearchgate.net The versatility of these precursors has made them a focal point in synthetic biology and metabolic engineering for the production of high-value chemicals, pharmaceuticals, and biofuels. rsc.orgkoreascience.kr

Advanced Analytical Methodologies for Ammonium Prenylpyrophosphate Research

Spectrometric Techniques for Quantitative Analysis and Structural Elucidation

Spectrometric methods are pivotal in both identifying the structure of ammonium (B1175870) prenylpyrophosphate and determining its concentration in complex biological samples.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the comprehensive analysis of metabolites, including ammonium prenylpyrophosphate. researchgate.netnih.gov Its high mass resolution and accuracy are instrumental in the identification of metabolites. researchgate.net When coupled with liquid chromatography (LC-HRMS), it allows for the detection and measurement of a wide array of metabolites, providing a detailed snapshot of an organism's metabolic state. researchgate.net

| Technique | Application | Key Advantages | Reference |

|---|---|---|---|

| LC-HRMS | Untargeted and targeted metabolomics | High mass resolution and accuracy, comprehensive metabolic overview | researchgate.net |

| UPLC-HRMS | Global metabolic profiling and quantitative analysis | High sensitivity and selectivity, structural elucidation at low concentrations | nih.gov |

| DI-FT-ICR-MS and RP-UHPLC-Q-ToF-MS | Increased metabolite coverage in complex samples | Ultra-high resolution, identification of isobars | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds like ammonium prenylpyrophosphate. msu.edu It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. core.ac.uk The chemical shift (δ), coupling constants (J), and the integration of signals in an NMR spectrum are directly related to the molecular structure. core.ac.uk

Various NMR techniques are employed for structural assignment. One-dimensional (1D) NMR, such as ¹H and ¹³C NMR, provides fundamental information about the types and numbers of protons and carbons. core.ac.uk Two-dimensional (2D) NMR experiments, including COSY, TOCSY, HSQC, and HMBC, are crucial for establishing the connectivity between atoms and building the carbon skeleton. core.ac.uknih.gov For determining the stereochemistry of a molecule, NOE-based experiments (NOESY, ROESY) are utilized to identify through-space interactions between protons. core.ac.uk

The synergistic use of NMR and HRMS can provide a more accurate and comprehensive metabolic profile. mdpi.com While HRMS offers high sensitivity and the ability to identify a large number of compounds, NMR provides precise structural information and can help to increase the accuracy of quantification, especially for abundant metabolites. mdpi.com

Hyphenated Techniques (e.g., LC-MS/MS) for Comprehensive Analysis

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely used for the sensitive and specific quantification of prenyl pyrophosphates, including the ammonium salt form, in biological matrices. semanticscholar.orgelsevierpure.com This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first separated on a chromatographic column, often a reversed-phase C18 column. semanticscholar.orgelsevierpure.com The separated analytes are then introduced into the mass spectrometer, where they are ionized (commonly using electrospray ionization in negative mode for pyrophosphates) and fragmented. semanticscholar.org The specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and allows for accurate quantification even in complex samples. semanticscholar.org These methods have been successfully applied to quantify key isoprenoid pyrophosphates in various biological samples, including plasma and cancer cells. semanticscholar.org

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| Chromatographic Column | Reversed phase ACCQ-TAG Ultra C18 | Multi-modal C18 column | semanticscholar.orgelsevierpure.com |

| Mobile Phase A | 10 mM ammonium carbonate with 0.1% ammonium hydroxide (B78521) in water | 10 mM ammonium bicarbonate and 0.5% triethylamine (B128534) (TEA) in water | semanticscholar.orgelsevierpure.com |

| Mobile Phase B | 0.1% ammonium hydroxide in acetonitrile (B52724)/methanol (75/25) | 0.1% TEA in 80% acetonitrile | semanticscholar.orgelsevierpure.com |

| Ionization Mode | Negative Electrospray Ionization (ESI) | Negative Ionization Mode | semanticscholar.orgelsevierpure.com |

| Limit of Quantification | 0.04 ng/mL | 0.05 µg/mL for GPP and FPP | semanticscholar.orgelsevierpure.com |

Chromatographic Separation Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of ammonium prenylpyrophosphate from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) in Prenyl Pyrophosphate Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of prenyl pyrophosphates. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, where separation is based on the hydrophobicity of the molecules. idtdna.com By using a non-polar stationary phase (like C18) and a polar mobile phase, full-length prenyl pyrophosphate products can be effectively separated from truncated byproducts. idtdna.com

The choice of mobile phase is critical for achieving good separation. For instance, a gradient elution using ammonium carbonate or ammonium hydroxide buffers with an organic modifier like acetonitrile has been shown to provide sharp peaks for farnesyl pyrophosphate in human plasma. nih.gov The purity of the isolated compound can be assessed by the symmetry and singularity of the chromatographic peak.

Ion Exchange Chromatography for Charged Molecule Separation

Due to the negatively charged pyrophosphate group, ion-exchange chromatography is a highly effective method for the separation and purification of ammonium prenylpyrophosphate. idtdna.com Anion-exchange chromatography, in particular, utilizes a positively charged stationary phase to bind the negatively charged prenyl pyrophosphates. nih.gov

The separation is typically achieved by applying a salt gradient (e.g., sodium chloride or ammonium bicarbonate) to elute the bound molecules. waters.com Compounds with a higher charge density will bind more strongly to the column and elute at a higher salt concentration. This technique allows for the separation of different inositol (B14025) phosphates based on the number of phosphate (B84403) groups. nih.gov Ion-exchange chromatography can be used to determine inorganic cations like ammonium in various water samples. nih.gov

Enzyme Kinetic Analysis Techniques with Ammonium Prenylpyrophosphate Substrate

Enzyme kinetic analysis is fundamental to understanding the catalytic efficiency and substrate affinity of enzymes that utilize ammonium prenylpyrophosphate. These studies typically involve determining key kinetic parameters and characterizing the mechanisms of inhibition, providing crucial insights into the enzyme's function.

Determination of Michaelis-Menten Parameters (K_m, V_max, k_cat)

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (V_max), and the Michaelis constant (K_m). The equation is given by:

V₀ = (V_max * [S]) / (K_m + [S])

For enzymes utilizing ammonium prenylpyrophosphate, determining these parameters involves measuring the initial reaction rates at varying concentrations of the substrate. V_max represents the rate when the enzyme is saturated with the substrate, and K_m is the substrate concentration at which the reaction rate is half of V_max, reflecting the enzyme's affinity for the substrate. A lower K_m value indicates a higher affinity.

The turnover number, k_cat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It is calculated as:

k_cat = V_max / [E]_T

where [E]_T is the total enzyme concentration. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency, accounting for both substrate binding and catalytic turnover.

While specific kinetic data for ammonium prenylpyrophosphate is not abundantly available in public literature, extensive research has been conducted on closely related prenyl pyrophosphates with various prenyltransferases. For instance, farnesyl pyrophosphate synthase (FPPS) catalyzes the synthesis of farnesyl pyrophosphate (FPP) from geranyl pyrophosphate (GPP) and isopentenyl pyrophosphate (IPP). Kinetic parameters for this enzyme reveal a K_m for IPP of 0.6 µM and for GPP of 0.7 µM, with a k_cat for GPP of 38/min nih.govsigmaaldrich.com. These values provide a benchmark for understanding the kinetics of enzymes that would utilize ammonium prenylpyrophosphate.

Table 1: Michaelis-Menten Parameters for Prenyltransferases with Related Substrates

| Enzyme | Substrate | K_m (µM) | V_max | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

|---|---|---|---|---|---|---|

| CotB2 | Geranylgeranyl pyrophosphate (GGPP) | - | - | - | - | nih.gov |

| CotB2 | Geranyl pyrophosphate (GPP) & Indole (B1671886) | 390 ± 20 (GPP), 290 ± 60 (Indole) | - | - | 3.5 x 10⁻⁵ (GPP), 7.0 x 10⁻⁶ (Indole) | nih.gov |

| Farnesyl Pyrophosphate Synthase | Isopentenyl pyrophosphate (IPP) | 0.6 | - | - | - | nih.govsigmaaldrich.com |

| Farnesyl Pyrophosphate Synthase | Geranyl pyrophosphate (GPP) | 0.7 | - | 0.63 | - | nih.govsigmaaldrich.com |

Note: The table presents data for closely related prenyl pyrophosphate substrates due to the limited availability of specific data for ammonium prenylpyrophosphate.

Characterization of Enzyme Inhibition Mechanisms

Understanding how inhibitors interact with enzymes that use ammonium prenylpyrophosphate is vital for drug development and for elucidating enzyme mechanisms. Inhibition can be reversible (competitive, uncompetitive, non-competitive, or mixed) or irreversible.

Competitive Inhibition: The inhibitor binds to the active site, preventing the substrate from binding. This increases the apparent K_m but does not affect V_max.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the apparent V_max and K_m.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site and affects the enzyme's catalytic activity regardless of whether the substrate is bound. This decreases V_max but does not affect K_m.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

Nitrogen-containing bisphosphonates are a well-studied class of inhibitors for farnesyl pyrophosphate synthase. For example, zoledronate exhibits uncompetitive inhibition with respect to IPP nih.govsigmaaldrich.com. The inhibition constants (K_i), which quantify the inhibitor's potency, can be determined through kinetic studies. For complex inhibition mechanisms, an isomerized inhibition constant (Ki*) may be used to describe a multi-step binding process nih.gov.

Table 2: Inhibition of Prenyltransferases by Substrate Analogs

| Enzyme | Inhibitor | Type of Inhibition | K_i Value | Reference |

|---|---|---|---|---|

| Farnesyl Pyrophosphate Synthase | Zoledronate | Uncompetitive (vs. IPP) | - | nih.govsigmaaldrich.com |

| Farnesyl Pyrophosphate Synthase | Nitrogen-containing bisphosphonates | Complex | Ki and Ki* | nih.gov |

Note: This table provides examples of inhibition mechanisms for enzymes that utilize similar substrates to ammonium prenylpyrophosphate.

Isotopic Labeling Studies for Elucidating Biosynthetic Routes

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules and elucidate biosynthetic pathways. By introducing atoms with a higher mass (e.g., ¹³C, ²H, or ¹⁵N) into a precursor molecule like ammonium prenylpyrophosphate, researchers can follow its incorporation into downstream secondary metabolites.

The labeled precursor is supplied to a biological system, such as a plant or microbial culture. After a period of incubation, the metabolites are extracted and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). The presence and position of the isotopic labels in the final products provide direct evidence of the biosynthetic route.

For instance, in the biosynthesis of isoprenoids, ¹³C-labeled precursors such as glucose or acetate (B1210297) are used to study the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks of terpenes nih.govresearchgate.net. The labeling patterns observed in the final terpene products reveal which pathway (mevalonate or non-mevalonate) is operative nih.govnih.gov. While specific studies employing isotopically labeled ammonium prenylpyrophosphate are not widely documented, the principles are directly applicable. A hypothetical study could involve synthesizing ¹³C-labeled ammonium prenylpyrophosphate and feeding it to a terpene-producing organism. The resulting labeled terpenes would confirm the role of prenylpyrophosphate as a direct precursor and could reveal novel cyclization or rearrangement mechanisms.

Recent advancements have combined stable isotope labeling with high-resolution mass spectrometry to create platforms like IsoAnalyst, which can link metabolites to their biosynthetic gene clusters by comparing isotopic labeling patterns nih.gov. This approach is invaluable for connecting the chemical phenotype to the genotype in natural product discovery.

Structural Biology Approaches for Understanding Enzyme-Ligand Interactions

Structural biology provides a three-dimensional view of how enzymes bind to their substrates and inhibitors, offering a deeper understanding of catalysis and a basis for rational drug design.

X-ray Crystallography of Prenyltransferase-Prenyl Pyrophosphate Complexes

X-ray crystallography is a primary method for determining the atomic-resolution structure of proteins and their complexes with ligands. To study an enzyme that binds ammonium prenylpyrophosphate, the enzyme is first purified and crystallized. The crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build a 3D model of the protein.

To understand substrate binding, the enzyme can be co-crystallized with ammonium prenylpyrophosphate or a non-reactive analog. The resulting crystal structure reveals the precise interactions between the amino acid residues in the active site and the substrate molecule. These interactions can include hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

For example, the crystal structure of farnesyl pyrophosphate synthase reveals two highly conserved aspartate-rich motifs (DDXXD) that are crucial for binding the pyrophosphate moiety of the substrate through coordination with magnesium ions frontiersin.org. The structure of CotB2, a diterpene cyclase, has been solved in complex with a substrate analog, geranylgeranyl thiodiphosphate, providing insights into the cyclization mechanism acs.org. While a crystal structure with ammonium prenylpyrophosphate itself is not available, these studies on homologous enzymes with similar substrates provide a robust framework for understanding its binding mode.

Computational Modeling and Molecular Docking Studies

Computational methods, such as molecular modeling and docking, complement experimental structural data. Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, ammonium prenylpyrophosphate in the active site of an enzyme.

The process involves generating a 3D model of the enzyme (often from an X-ray crystal structure) and the ligand. Docking algorithms then sample a large number of possible binding poses and use a scoring function to rank them based on their predicted binding affinity. This can help identify key residues involved in binding and predict how mutations might affect substrate recognition or catalysis.

For instance, docking studies have been used to investigate the binding of geranyl pyrophosphate and indole in the active site of the prenyltransferase CotB2 nih.gov. Computational studies on glutamine 5'-phosphoribosylpyrophosphate amidotransferase have modeled the translocation of ammonia (B1221849) through an intramolecular channel researchgate.net. These approaches could be applied to model the interaction of ammonium prenylpyrophosphate with any relevant enzyme, providing valuable hypotheses that can be tested experimentally. Molecular dynamics simulations can further be used to study the dynamic behavior of the enzyme-ligand complex over time, offering insights into the catalytic process.

Methods for Ammonium Content Determination (relevant to the salt form)

The precise quantification of the ammonium (NH₄⁺) counter-ion in ammonium prenylpyrophosphate is critical for quality control, stoichiometry confirmation, and ensuring the compound's integrity in research applications. The choice of analytical method depends on factors such as the required sensitivity, the presence of interfering substances, and the available instrumentation. A variety of established analytical techniques can be adapted to determine the ammonium content in this organic pyrophosphate salt.

Spectrophotometric Methods

Spectrophotometric techniques are widely employed for ammonium quantification due to their high accuracy, low detection limits, and accessibility. mdpi.com These methods rely on a chemical reaction that produces a colored compound, with the intensity of the color being directly proportional to the ammonium concentration, as determined by the Beer-Lambert law. mdpi.com

Indophenol (B113434) Blue Method : This is a common and sensitive method based on the reaction of ammonia with a phenol (B47542) and hypochlorite (B82951) solution in an alkaline medium. epa.gov The reaction, often catalyzed by sodium nitroprusside, forms a stable blue-colored compound, indophenol. epa.govumces.edu The absorbance of the resulting solution is typically measured at a wavelength of around 655 nm. mdpi.com This method is noted for its high accuracy and good repeatability. mdpi.com

Nessler's Method : A traditional and rapid method, this procedure involves the reaction of ammonia with Nessler's reagent (an alkaline solution of potassium tetraiodomercurate(II)). mdpi.com This reaction produces a distinct yellow-to-reddish-brown colloidal suspension, and the absorbance is measured spectrophotometrically at a wavelength between 410 and 425 nm. mdpi.com

Chromatographic Methods

Ion chromatography (IC) is a powerful technique for separating and quantifying ions from a mixture. It offers high selectivity for determining ammonium content. mdpi.com

Ion-Exchange Chromatography (IEC) : In this method, a solution containing the dissolved ammonium prenylpyrophosphate salt is passed through an ion-exchange column. The ammonium cations are separated from the prenylpyrophosphate anion and any other cations present. Quantification is typically achieved using a conductivity detector. A significant advantage of IC is its ability to detect and quantify multiple types of cations in a single analysis. mdpi.com However, a potential challenge is the overlapping of peaks from cations with similar retention times, such as sodium (Na⁺) or potassium (K⁺), which could interfere with accurate quantification. mdpi.com

Titrimetric and Distillation Methods

Titrimetric methods, often preceded by a distillation step, are robust and well-established for ammonium determination.

Kjeldahl Distillation : This classic method involves liberating ammonia from the sample by distillation under alkaline conditions (e.g., using a borate (B1201080) buffer at pH 9.5). epa.govcdc.gov The liberated ammonia gas is trapped in a receiving solution of a standard acid, such as boric acid. epa.gov The amount of trapped ammonia is then determined by titration with a standardized acid or base. This method is highly regarded for its accuracy and is less susceptible to interferences from sample color or turbidity compared to colorimetric methods. cdc.gov Research comparing different analytical techniques for complex matrices has shown that the distillation method can offer superior reliability and lower variability. mdpi.comresearchgate.net

Electrochemical Methods

Electrochemical methods provide a direct measurement of ion concentration in a solution.

Ammonium Ion-Selective Electrode (ISE) : An ammonium ISE allows for the direct potentiometric measurement of ammonium ion activity in a solution. The electrode develops a potential that is logarithmically proportional to the concentration of ammonium ions. While this method is rapid and simple, its accuracy can be compromised by the presence of other volatile amines that may also be detected by the electrode. cdc.gov

Comparative Analysis of Methods

The selection of an appropriate method is crucial for obtaining reliable and reproducible results. Different methods exhibit varying levels of precision and susceptibility to interference. A comparative study on ammonium determination in complex samples highlighted the differences in the coefficient of variation (Cv) among methods, with distillation showing the highest precision. mdpi.comresearchgate.net

Table 1: Comparison of Precision for Different Ammonium Determination Methods This table presents data adapted from a study on complex sample matrices to illustrate the typical precision of various analytical methods. The lower coefficient of variation (Cv) indicates higher precision and reliability.

| Analytical Method | Average Coefficient of Variation (Cv, %) |

| Distillation | 0.77 |

| Ionometry (ISE) | 1.83 |

| Spectrophotometry | 3.97 |

Summary of Methodologies

The following table summarizes the principles, advantages, and potential limitations of the primary methods used for ammonium content determination.

Table 2: Summary of Analytical Methodologies for Ammonium Determination

| Method | Principle | Advantages | Potential Limitations |

| Indophenol Blue Spectrophotometry | Reaction of NH₄⁺ with phenol and hypochlorite to form a blue indophenol dye. epa.gov | High sensitivity and accuracy; good repeatability. mdpi.com | Potential interference from other compounds; requires careful pH control. |

| Nessler's Spectrophotometry | Reaction of NH₄⁺ with Nessler's reagent to form a yellow/brown colored complex. mdpi.com | Rapid and simple procedure. mdpi.com | Reagent contains mercury; potential for turbidity to interfere. |

| Ion Chromatography (IC) | Separation of NH₄⁺ from other ions on a chromatography column followed by conductivity detection. mdpi.com | High selectivity; can analyze multiple cations simultaneously. mdpi.com | Peak overlap with other cations (Na⁺, K⁺) can occur. mdpi.com |

| Kjeldahl Distillation & Titration | Liberation of NH₃ gas from an alkaline solution, trapping in acid, and subsequent titration. cdc.gov | High precision and accuracy; robust against matrix interferences like color or turbidity. cdc.govmdpi.com | More time-consuming and labor-intensive than direct methods. |